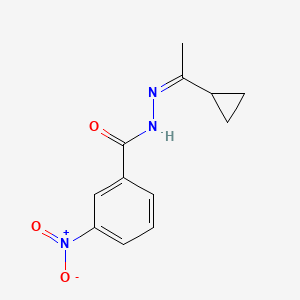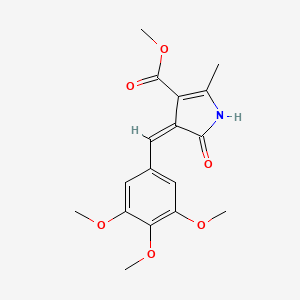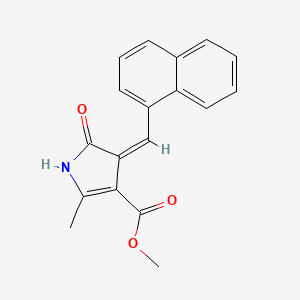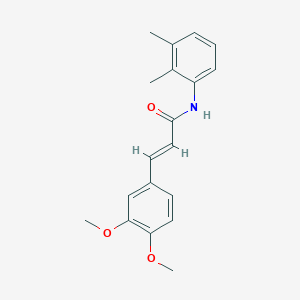![molecular formula C20H24N2O B5910755 N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide is a chemical compound that is widely used in scientific research. It is a type of acrylamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves the binding of the compound to specific sites on proteins and other biomolecules. This binding induces a conformational change in the molecule, resulting in a change in its fluorescence properties. By monitoring these changes, researchers can gain insights into the structure and function of the biomolecule being studied.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, and to induce changes in the structure and function of proteins. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide in lab experiments is its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound, which could have even greater sensitivity and specificity. Another area of interest is the study of the compound's interactions with specific proteins and other biomolecules, which could lead to new insights into their structure and function. Finally, there is also interest in exploring the potential therapeutic applications of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, particularly in the treatment of diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-(dimethylamino)phenylacetic acid with 4-isopropylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide is widely used in scientific research as a fluorescent probe for the detection of proteins and other biomolecules. It has been shown to be highly sensitive and specific, making it a valuable tool for studying the structure and function of biological molecules.
Propiedades
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)17-8-5-16(6-9-17)7-14-20(23)21-18-10-12-19(13-11-18)22(3)4/h5-15H,1-4H3,(H,21,23)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHXPJSOUPZJR-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)







![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)

![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)